Ask1-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

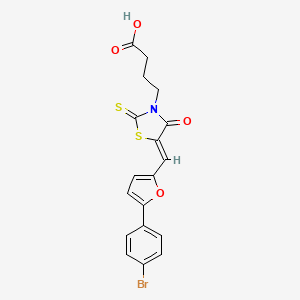

C18H14BrNO4S2 |

|---|---|

Molecular Weight |

452.3 g/mol |

IUPAC Name |

4-[(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |

InChI |

InChI=1S/C18H14BrNO4S2/c19-12-5-3-11(4-6-12)14-8-7-13(24-14)10-15-17(23)20(18(25)26-15)9-1-2-16(21)22/h3-8,10H,1-2,9H2,(H,21,22)/b15-10- |

InChI Key |

VOZLCCPWWFCIQS-GDNBJRDFSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)Br |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Ask1-IN-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Signal-regulating Kinase 1 (ASK1), a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses. Its activation under conditions of oxidative stress, endoplasmic reticulum (ER) stress, or inflammatory stimuli triggers downstream signaling cascades, primarily involving c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs), leading to inflammation, apoptosis, and fibrosis. Consequently, ASK1 has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This technical guide provides a comprehensive overview of the mechanism of action of Ask1-IN-4, a potent inhibitor of ASK1, integrating available data on its molecular interactions, effects on signaling pathways, and the experimental methodologies employed in its characterization.

Introduction to ASK1 Signaling

Under homeostatic conditions, ASK1 exists in an inactive state, complexed with the reduced form of thioredoxin (Trx).[1][2] Upon exposure to cellular stressors such as reactive oxygen species (ROS), Trx becomes oxidized and dissociates from ASK1.[3] This dissociation allows for the oligomerization and subsequent autophosphorylation of ASK1 at Threonine 845 in its activation loop, leading to its full activation.[1]

Activated ASK1, in turn, phosphorylates and activates downstream MAP2Ks, specifically MKK4/7 and MKK3/6.[4] These kinases then activate the terminal MAPKs, JNK and p38, respectively. The activation of the JNK and p38 pathways culminates in a variety of cellular responses, including the production of inflammatory cytokines, induction of apoptosis, and cellular differentiation.[4] Dysregulation of the ASK1 signaling pathway is implicated in the pathogenesis of numerous diseases characterized by chronic inflammation and apoptosis.

This compound: A Potent ASK1 Inhibitor

This compound, also referred to as Compound 17 in some literature, has been identified as a potent inhibitor of ASK1.[5][6][7] It demonstrates significant inhibitory activity against ASK1, with a reported half-maximal inhibitory concentration (IC50) of 0.2 μM.[5]

Mechanism of Action: ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor.[5][6] It exerts its inhibitory effect by binding to the ATP-binding pocket of the ASK1 kinase domain. This direct interaction prevents the binding of ATP, which is essential for the kinase activity of ASK1, thereby blocking its ability to phosphorylate downstream substrates. The development of a pharmacophore model for diverse classes of ASK1 inhibitors, including compounds structurally related to this compound, has further elucidated the key molecular interactions within the ATP-binding site that are crucial for potent inhibition.[1]

Impact on Downstream Signaling

By inhibiting the catalytic activity of ASK1, this compound effectively blocks the propagation of the stress-induced signaling cascade. This leads to a reduction in the phosphorylation and activation of the downstream kinases MKK4/7 and MKK3/6, and consequently, a decrease in the activation of JNK and p38 MAPKs. The ultimate outcome is the attenuation of the pathological cellular responses mediated by these pathways, such as inflammation and apoptosis.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Reference |

| Target | Apoptosis Signal-regulating Kinase 1 (ASK1) | [5] |

| IC50 | 0.2 μM | [5] |

| Mechanism | ATP-competitive inhibitor | [5][6] |

Experimental Protocols

While the specific, detailed experimental protocols for the characterization of this compound are not fully available in the public domain, this section outlines representative methodologies commonly employed in the study of ASK1 inhibitors.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against ASK1.

Methodology:

-

Recombinant human ASK1 enzyme is incubated with a fluorescently labeled peptide substrate and a fixed concentration of ATP, either in the presence or absence of varying concentrations of the test inhibitor (e.g., this compound).

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

The percentage of inhibition is calculated for each inhibitor concentration relative to the control (no inhibitor).

-

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the inhibitor with ASK1 within a cellular context.

Methodology:

-

Intact cells are treated with the test inhibitor or a vehicle control.

-

The cells are then heated to various temperatures, leading to the denaturation and aggregation of proteins.

-

The cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

-

The amount of soluble ASK1 at each temperature is determined by Western blotting or other protein detection methods.

-

The binding of an inhibitor to its target protein typically increases the protein's thermal stability, resulting in a shift of its melting curve to higher temperatures.

Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of the inhibitor on the ASK1 signaling pathway in cells.

Methodology:

-

Cells are pre-treated with the inhibitor or vehicle control for a specified time.

-

The cells are then stimulated with a known ASK1 activator (e.g., hydrogen peroxide or TNF-α) to induce the signaling cascade.

-

After stimulation, the cells are lysed, and protein extracts are prepared.

-

The phosphorylation status of key downstream proteins, such as p38 and JNK, is analyzed by Western blotting using phospho-specific antibodies.

-

A decrease in the levels of phosphorylated p38 and JNK in inhibitor-treated cells compared to the stimulated control indicates successful inhibition of the ASK1 pathway.

Visualizations

ASK1 Signaling Pathway

Caption: The ASK1 signaling cascade initiated by cellular stress and its inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

Caption: A typical experimental workflow for the characterization of an ASK1 inhibitor.

Conclusion

This compound is a potent, ATP-competitive inhibitor of ASK1 that effectively abrogates the downstream signaling of the JNK and p38 MAPK pathways. Its well-defined mechanism of action makes it a valuable tool for studying the physiological and pathological roles of ASK1. Furthermore, the development of this compound and similar inhibitors underscores the therapeutic potential of targeting the ASK1 signaling cascade in a variety of human diseases driven by cellular stress and inflammation. Further research, including detailed in vivo studies and comprehensive safety profiling, will be crucial in determining the clinical utility of this class of inhibitors.

References

- 1. Current Research [otavachemicals.com]

- 2. otavachemicals.com [otavachemicals.com]

- 3. molnova.cn [molnova.cn]

- 4. kepegawaian.its.ac.id [kepegawaian.its.ac.id]

- 5. WO2020006115A1 - Methods of treating cancer using a clk inhibitor - Google Patents [patents.google.com]

- 6. wjgnet.com [wjgnet.com]

- 7. otavachemicals.com [otavachemicals.com]

Ask1-IN-4: An In-Depth Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] As an upstream MAP3K, ASK1 plays a pivotal role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines.[1] Activation of ASK1 triggers a phosphorylation cascade, leading to the activation of downstream MAPK kinases (MKKs) and subsequently the stress-activated MAPKs, c-Jun N-terminal Kinase (JNK) and p38.[1][2] The sustained activation of these pathways is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.

Ask1-IN-4 is a small molecule inhibitor of ASK1 with a reported IC50 of 0.2 μM.[3][4][5][6][7][8][9] By targeting the ATP-binding site of ASK1, this compound effectively blocks its kinase activity, thereby attenuating the downstream signaling cascades that lead to inflammation, apoptosis, and fibrosis. This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, supported by quantitative data from representative ASK1 inhibitors, detailed experimental protocols, and visual pathway diagrams.

Core Signaling Pathways Modulated by this compound

The primary mechanism of action for this compound and other selective ASK1 inhibitors is the prevention of ASK1 autophosphorylation and the subsequent phosphorylation and activation of its downstream targets. This intervention effectively dampens the cellular stress response mediated by the JNK and p38 MAPK pathways.

The ASK1-JNK/p38 Signaling Cascade

Under stressful conditions, ASK1 becomes activated and phosphorylates MKK4/7 and MKK3/6. These MKKs, in turn, phosphorylate and activate JNK and p38 MAPKs, respectively. Activated JNK and p38 then translocate to the nucleus to regulate the activity of various transcription factors, leading to the expression of genes involved in inflammation, apoptosis, and other cellular responses. This compound, by inhibiting ASK1, prevents the initiation of this cascade.

Quantitative Data on ASK1 Inhibition

While specific quantitative data for this compound's effect on downstream targets is not extensively published, data from other potent and selective ASK1 inhibitors, such as GS-444217 and Selonsertib (GS-4997), provide a strong representation of the expected cellular consequences.

Table 1: In Vitro Inhibition of ASK1 and Downstream Kinases

| Inhibitor | Target | Assay Type | IC50 / EC50 | Cell Line | Reference |

| This compound | ASK1 | Biochemical | 0.2 μM | N/A | [3][4][5][6][7][8][9] |

| GS-444217 | ASK1 | Biochemical | 2.87 nM | N/A | [10] |

| GS-444217 | p-ASK1 (Thr838) | Western Blot | ~0.3 μM | HEK293T | [11] |

| GS-444217 | p-p38 | Western Blot | ~0.3 μM | HEK293T | [11] |

| GS-444217 | p-JNK | Western Blot | ~0.3 μM | HEK293T | [11] |

| Selonsertib (GS-4997) | ASK1 | Biochemical | pIC50 = 8.3 | N/A | [4] |

Table 2: In Vivo Efficacy of ASK1 Inhibition

| Inhibitor | Model | Key Findings | Reference |

| GS-444217 | Rat model of acute oxidative stress | Suppressed activation of ASK1, p38, and JNK in the renal cortex. In vivo EC50 for p-p38 inhibition was ~1.6 μM. | [10][11] |

| GS-444217 | Mouse model of diabetic kidney disease | Reduced glomerular scarring, podocyte death, and renal fibrosis. | [12] |

| Selonsertib (GS-4997) | Phase 2 trial in patients with NASH | Showed anti-fibrotic activity with a reduction in fibrosis stage. | [13][14] |

| Selonsertib (GS-4997) | Rat model of liver fibrosis | Alleviated dimethylnitrosamine-induced liver fibrosis and reduced expression of p-ASK1, p-p38, and p-JNK. | [15] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are based on studies utilizing the well-characterized ASK1 inhibitor GS-444217, and can be adapted for use with this compound.

Western Blot Analysis of ASK1 Pathway Activation

This protocol is designed to assess the phosphorylation status of ASK1 and its downstream targets, p38 and JNK, in response to a stimulus and inhibitor treatment.

1. Cell Culture and Treatment:

-

Plate HEK293T cells and allow them to adhere overnight.

-

For overexpression studies, infect cells with an adenovirus expressing human ASK1 (AdASK1).

-

Starve cells in serum-free media for 4 hours prior to treatment.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.01 to 10 μM) or vehicle control for 1-2 hours.

-

Stimulate cells with an appropriate stressor (e.g., 100 ng/mL LPS, H2O2) for a predetermined time (e.g., 30 minutes).

2. Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect lysates.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto a polyacrylamide gel and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-p-ASK1 (Thr838)

-

Rabbit anti-ASK1

-

Rabbit anti-p-p38

-

Rabbit anti-p38

-

Rabbit anti-p-JNK

-

Rabbit anti-JNK

-

Mouse anti-GAPDH (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Pharmacodynamic Model of Oxidative Stress

This protocol describes an in vivo model to assess the ability of an ASK1 inhibitor to block pathway activation in a target tissue, such as the kidney.

1. Animal Model and Dosing:

-

Use male Sprague-Dawley rats.

-

Administer this compound or vehicle control via an appropriate route (e.g., oral gavage) at a predetermined dose (e.g., 30 mg/kg).

-

After a set time (e.g., 30 minutes), induce oxidative stress by administering auranofin (30 mg/kg, i.p.).

2. Tissue Collection and Processing:

-

Euthanize animals at a specific time point post-auranofin administration (e.g., 2 hours).

-

Perfuse with ice-cold saline.

-

Harvest the kidneys and snap-freeze a portion in liquid nitrogen for Western blot analysis and fix the other portion in formalin for immunohistochemistry.

3. Analysis:

-

Prepare protein lysates from the frozen kidney tissue and perform Western blot analysis for p-ASK1, p-p38, and p-JNK as described above.

-

Perform immunohistochemical staining on the formalin-fixed, paraffin-embedded kidney sections using antibodies against p-p38 and p-JNK to visualize pathway activation in specific renal compartments.

Conclusion

This compound is a valuable research tool for investigating the roles of the ASK1 signaling pathway in various pathological conditions. As a potent inhibitor of ASK1, it effectively blocks the downstream activation of JNK and p38 MAPKs, thereby mitigating cellular responses to stress, such as inflammation, apoptosis, and fibrosis. The quantitative data and experimental protocols provided in this guide, drawn from studies of well-characterized ASK1 inhibitors, offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting the ASK1 signaling cascade. Further studies are warranted to fully elucidate the specific in vitro and in vivo profile of this compound.

References

- 1. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ASK | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | ASK | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gilead.com [gilead.com]

- 14. researchgate.net [researchgate.net]

- 15. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

Ask1-IN-4 and p38/JNK Pathway Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Signal-Regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical node in cellular stress signaling.[1][2][3] Activated by a variety of stressors including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines, ASK1 orchestrates downstream signaling cascades, primarily through the p38 and c-Jun N-terminal kinase (JNK) pathways.[1][2][3] These pathways, in turn, regulate fundamental cellular processes such as apoptosis, inflammation, and differentiation. The dysregulation of the ASK1-p38/JNK signaling axis is implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer, making ASK1 a compelling target for therapeutic intervention.[2][4] This technical guide provides an in-depth overview of the modulation of the p38/JNK pathway by ASK1 inhibitors, with a focus on the inhibitor Ask1-IN-4. Due to the limited public availability of specific data for this compound, this guide will also incorporate data from the well-characterized ASK1 inhibitor, GS-444217, to illustrate the downstream effects of ASK1 inhibition on the p38/JNK pathway.

The ASK1-p38/JNK Signaling Pathway

Under basal conditions, ASK1 is held in an inactive state through its interaction with reduced thioredoxin (Trx).[1] Upon exposure to cellular stressors, such as reactive oxygen species (ROS), Trx becomes oxidized and dissociates from ASK1, leading to ASK1 oligomerization and autophosphorylation at Threonine 845 in its activation loop, resulting in its activation.[2]

Activated ASK1 subsequently phosphorylates and activates downstream MAP2Ks, specifically MKK3/6 and MKK4/7. MKK3/6, in turn, phosphorylate and activate p38 MAPKs, while MKK4/7 activate JNKs.[1][2][3] The activation of these terminal kinases leads to the phosphorylation of a multitude of substrate proteins, including transcription factors, which translocate to the nucleus to modulate gene expression, ultimately dictating the cellular response to the initial stress signal.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ASK1/ p38 axis inhibition blocks the release of mitochondrial "danger signals" from hepatocytes and suppresses progression to cirrhosis and liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Ask1-IN-4: A Technical Guide to its Role and Application in Cellular Stress Response Research

Abstract

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as MAP3K5, is a critical serine/threonine kinase that functions as a key node in the cellular response to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals.[1][2][3][4] Activation of ASK1 triggers downstream signaling cascades, primarily through the p38 and c-Jun N-terminal kinase (JNK) pathways, culminating in cellular responses such as apoptosis, inflammation, and fibrosis.[1][5][6] Given its central role in pathological processes, ASK1 has emerged as a significant therapeutic target. Ask1-IN-4 is a chemical probe that acts as an inhibitor of ASK1, providing a valuable tool for researchers to investigate the physiological and pathological roles of the ASK1 signaling pathway. This technical guide provides an in-depth overview of the ASK1 pathway, the mechanism of action of this compound, quantitative data on its potency, detailed experimental protocols for its use, and its application in studying the cellular stress response.

The ASK1 Signaling Pathway: A Master Regulator of Stress Responses

The ASK1 pathway is an integral part of the mitogen-activated protein kinase (MAPK) signaling network.[2] Under homeostatic conditions, ASK1 exists in an inactive state, primarily through its association with the reduced form of thioredoxin (Trx).[2][7] Upon exposure to cellular stressors like reactive oxygen species (ROS), Trx becomes oxidized and dissociates from ASK1.[7] This dissociation allows ASK1 to homo-oligomerize, leading to autophosphorylation at key threonine residues (Thr838 in humans) within its activation loop, resulting in full kinase activation.[5][6][7]

Once activated, ASK1 phosphorylates and activates downstream MAPK kinases (MAP2Ks), specifically MKK3/6 and MKK4/7.[5][8][9] These MAP2Ks, in turn, phosphorylate and activate the MAPKs, p38 and JNK, respectively.[1][6] The activation of the ASK1-p38/JNK axis governs a wide array of cellular outcomes and is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[4][5][6]

This compound: A Specific Inhibitor of the ASK1 Kinase

This compound is a small molecule inhibitor designed to target ASK1. It provides a means to pharmacologically dissect the roles of ASK1 in complex biological systems.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket within the catalytic domain of ASK1, preventing the binding of endogenous ATP.[10] This action blocks the autophosphorylation required for ASK1 activation and prevents the subsequent phosphorylation of its downstream targets, MKK3/6 and MKK4/7, thereby inhibiting the entire signaling cascade.

Quantitative Data: Potency and Context

The potency of a kinase inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.[11] this compound has a reported IC50 value of 0.2 µM (200 nM) in biochemical assays.[10][12][13]

| Compound | CAS Number | Molecular Formula | Molecular Weight | IC50 |

| This compound | 1427538-26-8 | C18H13N5O4S2 | 452.34 g/mol | 0.2 µM |

| Table 1: Properties of this compound. Data sourced from MedchemExpress and TargetMol.[10][13] |

To provide context, the potency of this compound can be compared to other known ASK1 inhibitors that have been developed for research and clinical investigation.

| Inhibitor | Reported ASK1 IC50 |

| GS-444217 | 2.87 nM |

| TC ASK 10 | 14 nM |

| ASK1-IN-1 | 21 nM |

| ASK1-IN-2 | 32.8 nM |

| MSC 2032964A | 93 nM |

| This compound | 200 nM |

| NQDI-1 | 3000 nM (3 µM) |

| Table 2: Comparative Potency of Various ASK1 Inhibitors. Data sourced from TargetMol.[12] |

Key Experimental Protocols for Studying this compound

The following sections provide generalized methodologies for key experiments to characterize the activity and cellular effects of this compound.

In Vitro ASK1 Kinase Inhibition Assay

Objective: To determine the IC50 value of this compound against recombinant human ASK1.

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the ASK1 kinase. The signal, often luminescence from remaining ATP or fluorescence from a labeled substrate, is inversely proportional to kinase activity.

Materials:

-

Recombinant human ASK1 (catalytic domain).

-

Kinase substrate (e.g., inactive MKK6).

-

ATP.

-

This compound, serially diluted in DMSO.

-

Kinase assay buffer (e.g., HEPES, MgCl2, DTT, BSA).

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

-

384-well assay plates.

-

Plate reader (luminometer or fluorometer).

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.

-

Add a fixed amount of recombinant ASK1 enzyme to each well of a 384-well plate.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate for 60-120 minutes at 30°C.

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Incubate as required for signal development.

-

Read the plate on a compatible plate reader.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to calculate the IC50.

Western Blot Analysis of ASK1 Pathway Inhibition

Objective: To confirm that this compound inhibits the phosphorylation of ASK1 and its downstream targets (p38, JNK) in a cellular context.

Principle: Cells are treated with a stressor to activate the ASK1 pathway in the presence or absence of this compound. Cell lysates are then analyzed by Western blot using phospho-specific antibodies to detect the activation state of key proteins in the cascade.

Materials:

-

Cell line of interest (e.g., HEK293T, HUVECs).

-

Cell culture medium and supplements.

-

Stressor (e.g., H2O2, TNF-α, LPS).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ASK1 (Thr838), anti-phospho-p38 (Thr180/Tyr182), anti-phospho-JNK (Thr183/Tyr185), and total protein/loading controls (e.g., anti-ASK1, anti-p38, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Pre-treat cells with various concentrations of this compound (or DMSO vehicle) for 1-2 hours.

-

Stress Induction: Add the stressor (e.g., 1 mM H2O2 for 30 minutes) to the media.

-

Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize samples to equal protein amounts, add Laemmli buffer, boil, and load onto an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize phospho-protein levels to total protein or a loading control.

Applications in Cellular Stress Response Research

This compound is a valuable pharmacological tool for elucidating the specific contributions of ASK1 to various cellular processes. Researchers can use it to:

-

Validate ASK1 as a target: Determine if inhibiting ASK1 can mitigate the detrimental effects of specific stressors in cell-based models of disease. For example, studies have used ASK1 inhibitors to show a reduction in LPS-induced cytokine production in endothelial cells.[14][15]

-

Delineate signaling pathways: By selectively blocking ASK1, one can determine which downstream events are truly dependent on ASK1 activity versus other parallel pathways. For instance, some studies show that in endothelial cells, LPS-induced JNK activation is ASK1-dependent, while p38 activation can be ASK1-independent.[14][15]

-

Investigate crosstalk: Probe the interaction between the ASK1 pathway and other signaling networks (e.g., NF-κB, insulin signaling) under various conditions.

-

Explore therapeutic potential: Use this compound in proof-of-concept studies to assess the potential of ASK1 inhibition in models of inflammatory disease, fibrosis, or neurodegeneration.

Conclusion

This compound is a moderately potent, ATP-competitive inhibitor of ASK1 kinase. It serves as a crucial research tool for dissecting the intricate roles of the ASK1 signaling pathway in the cellular stress response. By providing a method to pharmacologically inhibit ASK1, this compound allows for the detailed investigation of its function in health and its dysregulation in a multitude of diseases, thereby aiding in the validation of ASK1 as a therapeutic target for future drug development.

References

- 1. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ASK1 - Wikipedia [en.wikipedia.org]

- 3. The ASK1-MAP kinase cascades in mammalian stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. The roles of ASK family proteins in stress responses and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ww2.amstat.org [ww2.amstat.org]

- 12. ASK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 13. This compound | ASK | TargetMol [targetmol.com]

- 14. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apoptosis signal-regulating kinase 1 (ASK1) inhibition reduces endothelial cytokine production without improving permeability after toll-like receptor 4 (TLR4) challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Ask1-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Ask1-IN-4, a notable inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). The document details the quantitative data associated with its inhibitory activity, outlines the experimental protocols for its characterization, and visualizes the pertinent biological pathways and experimental workflows.

Introduction to ASK1 and its Role in Disease

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule in the mitogen-activated protein kinase (MAPK) pathway.[1] ASK1 is activated by a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines.[1] Upon activation, ASK1 initiates a signaling cascade that leads to the activation of downstream kinases, primarily c-Jun N-terminal kinase (JNK) and p38 MAPK.[1][2] This signaling cascade plays a crucial role in mediating cellular responses such as apoptosis, inflammation, and differentiation. Dysregulation of the ASK1 signaling pathway has been implicated in a range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making it an attractive target for therapeutic intervention.[3]

Discovery of this compound

This compound was identified through a pharmacophore modeling study aimed at discovering novel inhibitors of ASK1 from diverse chemical classes. This inhibitor, also referred to as Compound 17 in the primary literature, emerged from a virtual screening campaign and subsequent biological evaluation.[4]

Quantitative Data

The inhibitory activity of this compound against its target, ASK1, has been quantified and is summarized in the table below.

| Compound Name | Target | IC50 | Molecular Formula | Molecular Weight | CAS Number |

| This compound | ASK1 | 0.2 µM | C₁₈H₁₄BrNO₄S₂ | 452.34 | 1427538-26-8 |

Table 1: Quantitative data for the ASK1 inhibitor, this compound.[4]

Experimental Protocols

While the specific, detailed synthesis and kinase assay protocols for this compound are outlined in the primary literature, this section provides a representative methodology for such experiments based on standard practices in the field.

Synthesis of Pyrazole-Based ASK1 Inhibitors (General Protocol)

The synthesis of pyrazole-containing kinase inhibitors often involves a multi-step process. A generalized synthetic route that could be adapted for the synthesis of molecules like this compound is as follows. The specific starting materials and reagents would be dictated by the desired final structure.

-

Condensation Reaction: A substituted hydrazine is reacted with a 1,3-dicarbonyl compound to form the core pyrazole ring.

-

Functional Group Interconversion: The initial pyrazole scaffold is then subjected to a series of reactions to introduce the necessary functional groups. This may involve nitration, reduction of the nitro group to an amine, and subsequent acylation or sulfonylation.

-

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are frequently employed to attach aryl or heteroaryl substituents to the pyrazole core.

-

Final Modification and Purification: The final steps may involve deprotection of any protecting groups and purification of the final compound, typically by column chromatography and/or recrystallization. The structure and purity of the synthesized compound are confirmed using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.

ASK1 Kinase Assay (Representative Protocol)

The inhibitory activity of compounds against ASK1 is typically determined using an in vitro kinase assay. A common method is a radiometric assay or a luminescence-based assay that measures the phosphorylation of a substrate by the kinase.

Materials:

-

Recombinant human ASK1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[5]

-

ATP (adenosine triphosphate)

-

Myelin Basic Protein (MBP) as a substrate

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagents[5]

Procedure:

-

Reaction Setup: The kinase reaction is set up in a microplate well by combining the recombinant ASK1 enzyme, the substrate (MBP), and the test compound (this compound) at various concentrations in the kinase buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.

-

Termination and Detection: The reaction is terminated, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a luminescence-based detection reagent like the ADP-Glo™ assay.[5]

-

Data Analysis: The luminescence signal is measured using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the ASK1 signaling pathway and a general workflow for the discovery of ASK1 inhibitors.

References

An In-depth Technical Guide to the Binding Affinity of Ask1-IN-4 for ASK1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the inhibitor Ask1-IN-4 to its target, Apoptosis Signal-Regulating Kinase 1 (ASK1). This document includes quantitative binding data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

This compound is an inhibitor of ASK1, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The binding affinity of this compound and other selected ASK1 inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's potency.

| Inhibitor | IC50 (nM) | Notes |

| This compound | 200 | Interacts with the ATP-binding site of ASK1.[1][2] |

| GS-444217 | 2.87 | A selective, ATP-competitive inhibitor.[3] |

| Selonsertib (GS-4997) | 3.2 | An orally bioavailable inhibitor with anti-inflammatory, antineoplastic, and anti-fibrotic activities.[3][4] |

| TC ASK 10 | 14 | A potent, selective, and orally active inhibitor.[3] |

| ASK1-IN-1 | 21 | A CNS-penetrant inhibitor.[2] |

| ASK1-IN-2 | 32.8 | A potent and orally active inhibitor.[2][3] |

| MSC 2032964A | 93 | A potent, selective, oral bioavailable, and brain-permeable inhibitor.[3][5] |

| NQDI-1 | 3000 (Ki = 500) | A selective inhibitor.[3] |

Experimental Protocols for Determining Binding Affinity

The determination of an inhibitor's binding affinity for a kinase like ASK1 can be accomplished through various biochemical and cellular assays. Below are detailed methodologies for common experimental approaches.

A. Radiometric Kinase Assay

This assay measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP) onto a substrate by the kinase.

-

Objective: To quantify the enzymatic activity of ASK1 in the presence of an inhibitor.

-

Materials:

-

Recombinant human ASK1 enzyme.[6]

-

Myelin Basic Protein (MBP) as a substrate.[6]

-

[γ-³²P]ATP.

-

Kinase reaction buffer (e.g., 40 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM MgCl₂, 0.5 mM DTT).[6]

-

Inhibitor (e.g., this compound) at various concentrations.

-

P81 phosphocellulose paper.[6]

-

1% Phosphoric acid.[6]

-

-

Procedure:

-

Prepare serial dilutions of the inhibitor in the kinase reaction buffer.

-

In a reaction tube, combine the recombinant ASK1 enzyme, the substrate (MBP), and the diluted inhibitor.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.[6]

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 15 minutes).[6]

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[6]

-

Wash the P81 paper multiple times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[6]

-

Measure the radioactivity retained on the P81 paper using a scintillation counter.

-

Plot the measured radioactivity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

B. ADP-Glo™ Luminescent Kinase Assay

This is a homogeneous assay that measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

-

Objective: To determine kinase activity by quantifying ADP formation.

-

Materials:

-

Procedure:

-

Set up the kinase reaction by combining the ASK1 enzyme, substrate, and serially diluted inhibitor in a multi-well plate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at a set temperature (e.g., 30°C) for a specific duration (e.g., 15 minutes).[9]

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[9]

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value from the dose-response curve of luminescence versus inhibitor concentration.

-

C. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a common method for studying protein-protein interactions and can be adapted for kinase inhibitor screening.

-

Objective: To measure the inhibition of the interaction between ASK1 and a binding partner or the phosphorylation of a substrate.

-

Principle: This assay relies on the transfer of energy from a donor fluorophore (e.g., Europium chelate) to an acceptor fluorophore (e.g., Alexa Fluor 647 or GFP) when they are in close proximity.[10][11]

-

Materials:

-

Tagged recombinant ASK1 (e.g., GST- or His-tagged).

-

Europium-labeled anti-tag antibody (donor).[11]

-

A fluorescently labeled tracer that binds to the kinase's active site (acceptor).[11]

-

Inhibitor (e.g., this compound).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[11]

-

-

Procedure:

-

In a multi-well plate, combine the tagged ASK1, the Europium-labeled anti-tag antibody, and the fluorescently labeled tracer.

-

Add the inhibitor at various concentrations.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Excite the donor fluorophore at its specific wavelength (e.g., 337 nm).[12]

-

Measure the emission from both the donor and acceptor fluorophores.[12]

-

The inhibitor will displace the tracer from the kinase's active site, leading to a decrease in the FRET signal.

-

The IC50 is determined by plotting the FRET signal against the inhibitor concentration.

-

Visualizations

A. ASK1 Signaling Pathway

Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a member of the MAP kinase family.[3][13] It is a key mediator in cellular stress responses.[14] ASK1 is activated by a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α.[14][15] Once activated, ASK1 phosphorylates and activates downstream MAP2Ks, specifically MKK4/7 and MKK3/6.[14][15][16] These, in turn, activate the JNK and p38 MAPK pathways, respectively, leading to cellular responses such as apoptosis, inflammation, and differentiation.[14][15][16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ASK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 4. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. ASK1 Kinase Enzyme System Application Note [promega.com]

- 8. scribd.com [scribd.com]

- 9. promega.de [promega.de]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ASK1 - Wikipedia [en.wikipedia.org]

- 14. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In Vitro Characterization of Ask1-IN-4: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of Ask1-IN-4, a known inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of ASK1 inhibitors. Included are summaries of quantitative data, detailed experimental protocols for inhibitor characterization, and visualizations of the relevant signaling pathway and experimental workflows.

Quantitative Data Summary

This compound is a small molecule inhibitor that targets the ATP-binding site of ASK1.[1] Its in vitro potency has been determined through biochemical assays. For comparative purposes, this table includes publicly available data for this compound and other notable ASK1 inhibitors.

| Compound | Type | IC50 (nM) | Target Binding Site | Reference |

| This compound | ASK1 Inhibitor | 200 | ATP-binding site | [1][2] |

| ASK1-IN-1 | ASK1 Inhibitor | 2.87 | ATP-competitive | [3] |

| ASK1-IN-2 | ASK1 Inhibitor | 32.8 | Not Specified | [2][4] |

| ASK1-IN-3 | ASK1 Inhibitor | 33.8 | Not Specified | [2] |

| ASK1-IN-8 | ASK1 Inhibitor | 1.8 | Not Specified | [2] |

| Selonsertib (GS-4997) | ASK1 Inhibitor | Not Specified | Not Specified | [4] |

| MSC 2032964A | ASK1 Inhibitor | 93 | Not Specified | [4] |

| TC ASK 10 | ASK1 Inhibitor | 14 | Not Specified | [4] |

Experimental Protocols

The following are detailed protocols for the in vitro characterization of ASK1 inhibitors like this compound. These protocols are based on established methodologies for kinase assays and cell-based assays.

Biochemical Kinase Assay for IC50 Determination (ADP-Glo™ Format)

This protocol describes a luminescent-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against ASK1. The assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.

Materials:

-

Active ASK1 enzyme

-

Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[5]

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

ATP

-

This compound (or other test inhibitors)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well white plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a 2X Kinase Buffer solution.

-

Dilute the active ASK1 enzyme and substrate in 1X Kinase Buffer to desired concentrations.

-

Prepare a stock solution of ATP in water. Further dilute in Kinase Buffer.

-

Prepare a serial dilution of this compound in DMSO, and then dilute in Kinase Buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Assay Plate Setup:

-

Kinase Reaction:

-

Incubate the plate at room temperature (or 30°C) for 60 minutes.[5]

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5]

-

Incubate the plate at room temperature for 40 minutes.[5]

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.[5]

-

Incubate the plate at room temperature for 30 minutes.[5]

-

Record the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

-

Cell-Based Assay for Target Engagement (In-Cell Western)

This protocol describes a method to assess the ability of this compound to inhibit ASK1 activity within a cellular context by measuring the phosphorylation of a downstream target, such as p38 or JNK.

Materials:

-

HEK-293 cells or other suitable cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Stress-inducing agent (e.g., H2O2, TNF-α)

-

This compound

-

96-well or 384-well plates suitable for cell culture

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)

-

Primary antibodies: anti-phospho-p38 (or anti-phospho-JNK) and a normalization antibody (e.g., anti-tubulin or anti-GAPDH)

-

Fluorescently-labeled secondary antibodies (e.g., AzureSpectra conjugated)[6]

-

Fluorescent imaging system (e.g., Sapphire FL Biomolecular Imager)[6]

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

-

Pre-treat the cells with a serial dilution of this compound for a specified period (e.g., 1-2 hours).

-

Induce ASK1 activation by adding a stress-inducing agent (e.g., H2O2) for a predetermined time (e.g., 30 minutes).

-

-

Cell Fixation and Permeabilization:

-

Immunostaining:

-

Wash the cells and add blocking buffer to reduce non-specific antibody binding.

-

Incubate the cells with a mixture of the primary antibodies (e.g., anti-phospho-p38 and anti-tubulin) diluted in blocking buffer, typically overnight at 4°C.

-

Wash the cells multiple times to remove unbound primary antibodies.

-

Incubate with a mixture of the corresponding fluorescently-labeled secondary antibodies. Protect the plate from light from this point forward.

-

-

Image Acquisition and Analysis:

-

Wash the cells to remove unbound secondary antibodies.

-

Image the plate using a fluorescent imaging system, acquiring signals in the appropriate channels for each secondary antibody.[6]

-

Quantify the fluorescence intensity for both the phospho-protein and the normalization protein in each well using image analysis software.[6]

-

Normalize the phospho-protein signal to the normalization protein signal.

-

Plot the normalized signal against the logarithm of the inhibitor concentration and determine the cellular IC50 value.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the ASK1 signaling pathway and a typical experimental workflow for inhibitor characterization.

ASK1 Signaling Pathway

Caption: The ASK1 signaling cascade is initiated by various stress signals, leading to the activation of downstream kinases and cellular responses.

Experimental Workflow for IC50 Determination

Caption: A stepwise workflow for determining the IC50 of an ASK1 inhibitor using a luminescence-based kinase assay.

References

Ask1-IN-4: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of Ask1-IN-4, a known inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). Due to the limited availability of a comprehensive public screening panel for this compound, this document focuses on its reported potency against ASK1 and provides a detailed, representative methodology for how its selectivity against other kinases would be determined. This guide is intended to support researchers and professionals in the fields of drug discovery and chemical biology in understanding and potentially evaluating this compound.

Quantitative Data Summary

This compound has been identified as an inhibitor of ASK1 with a reported half-maximal inhibitory concentration (IC50) in the sub-micromolar range. The primary reported potency is summarized in the table below.

| Kinase | IC50 (µM) |

| ASK1 | 0.2[1] |

Experimental Protocols

To determine the selectivity profile of a kinase inhibitor like this compound, a series of in vitro biochemical assays are typically performed. The following protocol describes a common and robust method for determining the IC50 values of a compound against a panel of kinases.

Biochemical Kinase Inhibition Assay (Example Protocol)

This protocol is a representative example based on widely used luminescence-based kinase assay technologies, such as the ADP-Glo™ Kinase Assay.

Objective: To determine the concentration at which this compound inhibits 50% of the activity of various kinases.

Materials:

-

Recombinant human kinases (e.g., ASK1, and a panel of other kinases for selectivity profiling)

-

Kinase-specific substrates (e.g., myelin basic protein (MBP) for ASK1)

-

This compound (or other test compounds) dissolved in 100% DMSO

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (or similar detection reagents)

-

384-well white assay plates

-

Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration would be 10 mM, serially diluted to cover a wide concentration range (e.g., 10 mM to 1 nM).

-

For the final assay, the DMSO concentration should be kept constant across all wells (typically ≤1%).

-

-

Assay Plate Setup:

-

Add 1 µL of the serially diluted this compound or DMSO (as a vehicle control) to the wells of a 384-well plate.

-

-

Kinase Reaction:

-

Prepare a master mix containing the specific kinase and its corresponding substrate in the kinase assay buffer.

-

Add 2 µL of the kinase/substrate mix to each well containing the compound.

-

Prepare an ATP solution in kinase assay buffer.

-

Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km value for each specific kinase to ensure accurate IC50 determination.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

-

-

Signal Detection (using ADP-Glo™ as an example):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence of each well using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Normalize the data using the vehicle control (100% activity) and a no-kinase control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathways and Experimental Workflows

ASK1 Signaling Pathway

Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[2] It plays a crucial role in cellular responses to a variety of stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[2] Upon activation, ASK1 initiates a signaling cascade that leads to the activation of the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, ultimately resulting in cellular responses such as apoptosis, inflammation, and differentiation.

Caption: The ASK1 signaling cascade initiated by cellular stress.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The following diagram illustrates a typical workflow for determining the selectivity of a kinase inhibitor. This process is essential for characterizing the compound's specificity and potential for off-target effects.

Caption: Workflow for determining kinase inhibitor selectivity.

References

Ask1-IN-4: A Technical Guide for Application in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ask1-IN-4, a potent inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), for its application in the study of neurodegenerative disease models. It covers the core mechanism of action, presents comparative quantitative data, and offers detailed experimental protocols for in vitro and in vivo research.

Introduction: ASK1 as a Therapeutic Target in Neurodegeneration

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the MAPK signaling pathway.[1][2] It functions as a key mediator of cellular stress responses.[3] ASK1 is activated by a variety of stressors relevant to neurodegeneration, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α.[2][3][4] Upon activation, ASK1 initiates a downstream cascade, primarily through the phosphorylation of MKK3/6 and MKK4/7, which in turn activate the p38 and c-Jun N-terminal kinase (JNK) pathways, respectively.[4][5][6][7][8]

Sustained activation of the ASK1-p38/JNK axis is strongly implicated in the pathophysiology of numerous neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS).[5][9][10][11] This pathway contributes to neuronal apoptosis, neuroinflammation, and the progression of pathology, such as amyloid-beta-induced neurotoxicity and tau hyperphosphorylation in AD.[10][12][13] Consequently, the inhibition of ASK1 presents a promising therapeutic strategy to mitigate these detrimental processes.[5][9][11][13] this compound is a small molecule inhibitor designed to target this critical upstream kinase.

Profile of this compound and Other ASK1 Inhibitors

This compound is an inhibitor of ASK1 that interacts with the ATP-binding site of the kinase.[14] It demonstrates notable potency in biochemical assays. For comparative purposes, the table below summarizes the inhibitory concentrations (IC50) of this compound and other widely studied ASK1 inhibitors.

Table 1: Comparative Potency of Various ASK1 Inhibitors

| Inhibitor | Type | IC50 Value | Reference(s) |

|---|---|---|---|

| This compound | Small Molecule | 0.2 µM (200 nM) | [1][14] |

| Selonsertib (GS-4997) | ATP-Competitive | 3.2 nM | [5] |

| GS-444217 | ATP-Competitive | 2.87 nM | [1][5] |

| ASK1-IN-8 | Small Molecule | 1.8 nM | [14] |

| ASK1-IN-6 | Small Molecule | 7 nM (Biochemical) | [14] |

| TC ASK 10 | Small Molecule | 14 nM | [1] |

| ASK1-IN-1 | Small Molecule | 21 nM (Biochemical) | [14] |

| ASK1-IN-2 | Small Molecule | 32.8 nM | [1][14] |

| MSC 2032964A | Small Molecule | 93 nM | [1] |

| NQDI-1 | Small Molecule | 3 µM |[1] |

Mechanism of Action: The ASK1 Signaling Pathway

Under homeostatic conditions, ASK1 is kept in an inactive state through its association with inhibitory proteins like thioredoxin (Trx).[2][11] Cellular stress, particularly oxidative stress, causes Trx to dissociate from ASK1, leading to ASK1's oligomerization and autophosphorylation, resulting in its activation.[2][11] Activated ASK1 then phosphorylates downstream kinases MKK3/6 and MKK4/7, triggering the p38 and JNK signaling cascades that ultimately lead to inflammation and apoptosis.[4][8] this compound, as an ATP-competitive inhibitor, blocks the kinase activity of ASK1, thereby preventing this downstream signaling.[9][14]

Caption: The ASK1 signaling pathway activated by cellular stressors and its inhibition by this compound.

Experimental Protocols for Neurodegenerative Models

The following sections provide detailed methodologies for evaluating the efficacy of this compound in both in vitro and in vivo models of neurodegenerative diseases.

In Vitro Studies

In vitro models are essential for initial screening, dose-response analysis, and mechanistic studies. Common models include primary neuronal cultures or immortalized cell lines (e.g., SH-SY5Y for dopaminergic neurons, HT22 for hippocampal neurons) treated with disease-relevant stressors.

Caption: A generalized workflow for in vitro evaluation of this compound in neuronal cell models.

Protocol 1: Western Blot for ASK1 Pathway Activation

This protocol aims to quantify the phosphorylation status of ASK1 and its downstream targets, p38 and JNK, as a measure of pathway inhibition by this compound.

-

Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y) at a density of 1x10^6 cells/well in a 6-well plate. Allow cells to adhere overnight.

-

Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle (DMSO) for 1-2 hours.

-

Stress Induction: Add the neurotoxic stressor (e.g., 10 µM Aβ oligomers for an AD model; 100 µM 6-OHDA for a PD model) to the media and incubate for the determined optimal time (e.g., 30-60 minutes for phosphorylation events).

-

Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-phospho-ASK1 (Thr845), anti-phospho-p38 (Thr180/Tyr182), anti-phospho-JNK (Thr183/Tyr185), and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

In Vivo Studies

In vivo studies are critical for assessing the therapeutic potential of this compound in a complex biological system, evaluating its effects on behavior, pathology, and pharmacokinetics.

Caption: A standard workflow for in vivo testing of this compound in a mouse model of neurodegeneration.

Protocol 2: Immunohistochemistry for Neuroprotection and Neuroinflammation

This protocol is for the qualitative and quantitative assessment of pathological markers in brain tissue following treatment with this compound.

-

Animal Model and Treatment: Use a relevant transgenic or toxin-induced animal model (e.g., 5XFAD mice for AD). Administer this compound or vehicle control chronically via a suitable route (e.g., oral gavage) for a specified duration (e.g., 4-8 weeks).

-

Tissue Preparation: At the end of the treatment period, deeply anesthetize the animals and perfuse transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA).

-

Sectioning: Post-fix the brain in 4% PFA overnight, then cryoprotect in 30% sucrose. Section the brain into 30-40 µm thick coronal sections using a cryostat or vibratome.

-

Antigen Retrieval (if necessary): For certain epitopes (like Aβ), perform antigen retrieval by incubating sections in a heated citrate buffer (pH 6.0).

-

Immunostaining:

-

Wash sections in PBS and permeabilize with 0.3% Triton X-100 in PBS.

-

Block non-specific binding with a blocking buffer (e.g., 10% normal goat serum in PBST) for 1-2 hours.

-

Incubate sections with primary antibodies overnight at 4°C. Key targets include:

-

Pathology: 6E10 (for Aβ plaques), AT8 (for phospho-tau).

-

Neuroinflammation: Iba1 (for microglia), GFAP (for astrocytes).

-

Neuronal Survival: NeuN (for mature neurons).

-

Target Engagement: Phospho-p38.

-

-

Wash sections three times with PBS.

-

Incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature in the dark.

-

Wash three times with PBS.

-

-

Imaging and Analysis: Mount sections onto slides with a DAPI-containing mounting medium. Acquire images using a confocal or fluorescence microscope. Quantify the results (e.g., plaque load, number of Iba1-positive cells, NeuN-positive cell count) in specific brain regions (e.g., hippocampus, cortex) using image analysis software like ImageJ or Imaris.

Conclusion

This compound is a valuable chemical probe for investigating the role of the ASK1 signaling pathway in neurodegenerative diseases. Its potency allows for effective target inhibition in cellular and animal models. By utilizing the structured workflows and detailed protocols provided in this guide, researchers can effectively assess the neuroprotective and anti-inflammatory potential of inhibiting ASK1. This research is crucial for validating ASK1 as a therapeutic target and advancing the development of novel treatments for devastating neurological disorders.[5][11]

References

- 1. ASK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 2. ASK1 - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]

- 10. Targeting ASK1 signaling in neurodegeneration: molecular insights and therapeutic promise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ASK1 in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer’s Disease | MDPI [mdpi.com]

- 13. Apoptosis signal regulating kinase 1 (ASK1): potential as a therapeutic target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

Ask1-IN-4 in Cardiovascular Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] It is activated by a variety of stressors, including reactive oxygen species (ROS), endoplasmic reticulum stress, and inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[1] Once activated, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[2][3] This signaling cascade plays a pivotal role in cellular processes such as apoptosis, inflammation, and fibrosis, making ASK1 a compelling therapeutic target in a range of diseases, including cardiovascular disorders.[1][4]

In the context of cardiovascular disease, ASK1 has been implicated in the pathophysiology of cardiac remodeling, which encompasses myocyte hypertrophy, fibrosis, and apoptosis in response to injury or stress.[5][6] Inhibitors of ASK1, such as Ask1-IN-4, are therefore being investigated for their potential to mitigate these detrimental processes. This technical guide provides a comprehensive overview of the role of ASK1 in cardiovascular disease and the therapeutic potential of its inhibition, with a focus on preclinical research.

Mechanism of Action and Signaling Pathway

ASK1 is typically held in an inactive state through its association with the reduced form of thioredoxin (Trx).[7] In the presence of oxidative stress, Trx becomes oxidized and dissociates from ASK1, leading to ASK1 autophosphorylation and activation.[7] Activated ASK1 then initiates a downstream signaling cascade that ultimately contributes to pathological cardiac remodeling.

A specific pathway identified in the heart involves the activation of ASK1 by ROS, which then selectively activates p38-MAPK.[6][8] This ROS→ASK1→p38-MAPK pathway is a significant contributor to cardiac fibrosis and inflammation, which increases the workload on cardiomyocytes, leading to hypertrophy.[6] Persistent stress can further lead to cardiomyocyte apoptosis, exacerbating fibrosis and inflammation in a destructive cycle of cardiac remodeling.[6]

Below is a diagram illustrating the ASK1 signaling pathway in the context of cardiovascular disease.

Preclinical Efficacy of ASK1 Inhibition

A growing body of preclinical evidence supports the therapeutic potential of ASK1 inhibition in various models of cardiovascular disease. This compound is a known inhibitor of ASK1 with an IC50 of 0.2 μM.[9] Studies with various small molecule inhibitors of ASK1 have demonstrated beneficial effects on cardiac remodeling.

In Vitro Studies

In neonatal rat cardiac fibroblasts and myocytes, ASK1 inhibitors have been shown to attenuate hypertrophy and collagen synthesis stimulated by angiotensin II (AngII) and transforming growth factor β1 (TGFβ1).[5] This suggests a direct role of ASK1 in the cellular processes underlying cardiac remodeling.

In Vivo Studies

Ischemia-Reperfusion Injury:

In a rat model of ischemia-reperfusion, an ASK1 inhibitor administered prior to ischemia significantly reduced myocardial infarct size and apoptosis.[10] Similarly, in a mouse model, an ASK1 inhibitor (GS-459679) given at the time of reperfusion led to a dose-dependent reduction in infarct size and preserved left ventricular function.[11]

Hypertension-Induced Cardiac Remodeling:

In a mouse model of angiotensin II-induced hypertension, the ASK1 inhibitor selonsertib suppressed cardiac hypertrophy, reduced cardiomyocyte hypertrophy, and significantly decreased interstitial and perivascular fibrosis.[6][8] These findings highlight the role of the ROS→ASK1→p38-MAPK pathway in hypertensive heart disease.[6]

Cardiorenal Syndrome:

In a rat model of cardiorenal syndrome, inhibition of ASK1 improved left ventricular dysfunction and reduced cardiac hypertrophy and cardiorenal fibrosis.[12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on ASK1 inhibition in cardiovascular disease models.

Table 1: Effects of ASK1 Inhibition on Myocardial Infarct Size and Apoptosis

| Model | Inhibitor | Dose | Infarct Size Reduction | Apoptosis Reduction | Reference |

| Rat Ischemia-Reperfusion | ASK1-i | 10 mg/kg, IV | 33% (vs. vehicle) | 34% (vs. vehicle) | [10] |

| Mouse Ischemia-Reperfusion | GS-459679 | 10 mg/kg, IP | 31% (vs. vehicle) | Significant inhibition of caspase-3 activity and DNA fragmentation | [11] |

| Mouse Ischemia-Reperfusion | GS-459679 | 30 mg/kg, IP | 60% (vs. vehicle) | Significant inhibition of caspase-3 activity and DNA fragmentation | [11] |

Table 2: Effects of ASK1 Inhibition in a Mouse Model of Angiotensin II-Induced Hypertension

| Parameter | Treatment | Outcome | Reference |

| Cardiac Hypertrophy | Selonsertib (4 mg/kg/day) | Suppressed | [6][8] |

| Cardiomyocyte Hypertrophy | Selonsertib (4 mg/kg/day) | Reduced | [6][8] |

| Interstitial and Perivascular Fibrosis | Selonsertib (4 mg/kg/day) | Significantly reduced | [6][8] |

| Nppa/Nppb mRNA upregulation | Selonsertib (4 mg/kg/day) | Inhibited | [6][8] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols from the cited studies.

In Vivo Ischemia-Reperfusion Model (Rat)

-

Animal Model: Male Sprague-Dawley rats.

-

Groups:

-

ASK1 inhibitor (10 mg/kg, IV)

-

Vehicle infusion

-

Ischemic preconditioning (IPC)

-

-

Procedure:

-

The inhibitor or vehicle was infused 45 minutes before myocardial ischemia.

-

IPC consisted of 3 cycles of 3 minutes of coronary occlusion followed by 5 minutes of reperfusion.

-

Index myocardial ischemia was induced by 30 minutes of left coronary occlusion, followed by 180 minutes of reperfusion.

-

-

Endpoints:

-

Myocardial infarct size was determined by pathologic analysis.

-

Apoptosis was quantified by the percentage of apoptotic nuclei.[10]

-

In Vivo Hypertension Model (Mouse)

-

Animal Model: Male C57Bl/6J mice.

-

Procedure:

-

Hypertension was induced by angiotensin II infusion (0.8 mg/kg/day) for 7 days.

-

The ASK1 inhibitor selonsertib (4 mg/kg/day) was delivered via osmotic minipumps.

-

-

Endpoints:

Conclusion

The inhibition of ASK1, a key mediator of stress-induced cellular responses, presents a promising therapeutic strategy for cardiovascular diseases. Preclinical studies have consistently demonstrated that ASK1 inhibitors can effectively reduce pathological cardiac remodeling, including hypertrophy, fibrosis, and apoptosis, in various disease models. The specific ROS→ASK1→p38-MAPK signaling pathway has been identified as a crucial mechanism in this context. While further research is needed to translate these findings to the clinical setting, the existing data strongly support the continued development of ASK1 inhibitors like this compound for the treatment of heart disease. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their efforts to combat cardiovascular disease.

References

- 1. ASK1 and its role in cardiovascular and other disorders: available treatments and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]